molecular formula C16H22N4S B13892980 Thiourea, N-(3-cyanophenyl)-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]- CAS No. 834917-27-0

Thiourea, N-(3-cyanophenyl)-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]-

Cat. No.: B13892980
CAS No.: 834917-27-0
M. Wt: 302.4 g/mol
InChI Key: RVJWZISBPMUPCJ-HUUCEWRRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

These compounds typically feature a chiral cyclohexyl backbone, which enhances stereoselectivity in organic reactions, and aromatic substituents that modulate electronic and steric properties.

Properties

CAS No.

834917-27-0

Molecular Formula

C16H22N4S

Molecular Weight

302.4 g/mol

IUPAC Name

1-(3-cyanophenyl)-3-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea

InChI

InChI=1S/C16H22N4S/c1-20(2)15-9-4-3-8-14(15)19-16(21)18-13-7-5-6-12(10-13)11-17/h5-7,10,14-15H,3-4,8-9H2,1-2H3,(H2,18,19,21)/t14-,15-/m1/s1

InChI Key

RVJWZISBPMUPCJ-HUUCEWRRSA-N

Isomeric SMILES

CN(C)[C@@H]1CCCC[C@H]1NC(=S)NC2=CC=CC(=C2)C#N

Canonical SMILES

CN(C)C1CCCCC1NC(=S)NC2=CC=CC(=C2)C#N

Origin of Product

United States

Biological Activity

Thiourea, N-(3-cyanophenyl)-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]- is a chiral thiourea compound that has gained attention due to its unique structural features and potential biological activities. This compound is characterized by a thiourea functional group linked to a cyanophenyl moiety and a dimethylamino-substituted cyclohexyl group. Its applications span across medicinal chemistry and asymmetric catalysis, making it a subject of interest in various research domains.

Biological Activity Overview

Research indicates that thiourea derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Thiourea compounds have demonstrated significant antibacterial properties against various Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : Some derivatives have shown cytotoxic effects against human tumor cell lines, suggesting their potential as anticancer agents.
  • Enzyme Inhibition : Certain thioureas act as inhibitors for enzymes such as xanthine oxidase, which is relevant in the treatment of gout and other conditions.

Case Studies

  • Antibacterial Activity :
    A study investigated the antibacterial effects of several thiourea derivatives, including N-(3-cyanophenyl)-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]-. The disk diffusion method was employed to assess the efficacy against both Gram-positive and Gram-negative bacteria. Results indicated that compounds with specific substituents exhibited enhanced antibacterial activity, with minimum inhibitory concentrations (MICs) determined for the most effective derivatives.
  • Cytotoxicity Against Tumor Cell Lines :
    Another research effort focused on evaluating the cytotoxic effects of thiourea derivatives on various human cancer cell lines. The study found that some derivatives had IC50 values in the nanomolar range, indicating potent cytotoxicity. Structure-activity relationship (SAR) analyses highlighted key structural features that contributed to their biological activity.
  • Enzyme Inhibition Studies :
    The interaction of thiourea derivatives with xanthine oxidase was explored to understand their potential as therapeutic agents for managing hyperuricemia. Kinetic studies revealed that certain compounds effectively inhibited enzyme activity, providing insights into their mechanism of action.

Comparative Analysis of Related Compounds

The following table summarizes the structural features and biological activities of selected thiourea compounds related to N-(3-cyanophenyl)-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]-:

Compound NameStructure FeaturesUnique AspectsBiological Activity
1-(3-cyanophenyl)-3-(dimethylamino)thioureaContains a cyanophenyl groupFocused on different amine substituentsAntibacterial, anticancer
1-(3,5-bis(trifluoromethyl)phenyl)-3-thioureaIncorporates trifluoromethyl groupsEnhanced lipophilicityAnticancer
N,N'-bis(3-cyanophenyl)thioureaTwo cyanophenyl groupsPotentially different reactivity patternsEnzyme inhibition

This table illustrates the diversity within thiourea compounds and highlights how variations in structure can influence biological activity.

The mechanisms through which thiourea derivatives exert their biological effects are varied:

  • Antibacterial Mechanism : These compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.
  • Cytotoxic Mechanism : The cytotoxic effects observed in cancer cell lines may be attributed to apoptosis induction or cell cycle arrest.
  • Enzyme Inhibition Mechanism : Thioureas can form non-covalent interactions with active sites of enzymes like xanthine oxidase, leading to reduced enzyme activity.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural and Stereochemical Comparisons

a. 1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea
  • Molecular Weight : 367.38 g/mol
  • Key Features :
    • Perfluorophenyl group : Introduces strong electron-withdrawing effects, enhancing acidity of the thiourea N–H protons.
    • Chiral cyclohexyl backbone : The (1R,2R) configuration ensures stereochemical control, critical for catalytic applications.
  • Price : ¥24,600/100 mg, reflecting its specialized synthesis and purity requirements .
b. N-[(1R,2R)-2-(Dimethylamino)-1,2-diphenylethyl]-N′-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiourea
  • Molecular Weight : 629.72 g/mol
c. N-Cyclohexyl-N′-(4-methylphenyl)thiourea
  • Molecular Weight : 248.37 g/mol
  • Key Features: Simpler structure: Lacks the dimethylamino group, reducing electronic effects and stereochemical complexity. 4-Methylphenyl group: A moderately electron-donating substituent, which may decrease hydrogen-bonding capacity compared to cyano or perfluorophenyl groups .

Electronic and Steric Effects

  • Electron-Withdrawing Groups: The 3-cyanophenyl group (hypothetical in the target compound) would exhibit stronger electron withdrawal than the 4-methylphenyl () or perfluorophenyl () groups, increasing thiourea proton acidity and hydrogen-bonding strength .
  • Steric Hindrance: The (1R,2R)-dimethylamino cyclohexyl group imposes significant steric bulk, comparable to the diphenylethyl group in . This hindrance can limit substrate access in catalytic processes but enhance enantioselectivity .

Physicochemical Properties

Compound (Example) Molecular Weight (g/mol) Key Substituents Price (per 100 mg)
Target Compound (Hypothetical) ~400 (estimated) 3-cyanophenyl, (1R,2R)-cyclohexyl N/A
1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea 367.38 Perfluorophenyl ¥24,600
N-[(1R,2R)-2-(Dimethylamino)-1,2-diphenylethyl]-N′-(glucopyranosyl)thiourea 629.72 Glucopyranosyl ¥37,800
N-Cyclohexyl-N′-(4-methylphenyl)thiourea 248.37 4-Methylphenyl N/A

Preparation Methods

Reaction of Amines with Thiophosgene

One common and classical method to prepare N,N'-disubstituted thioureas is by reacting the two amines sequentially or simultaneously with thiophosgene (CSCl2):

  • Procedure:

    • Dissolve 3-cyanophenylamine in an appropriate solvent such as dichloromethane or tetrahydrofuran at low temperature (0-5 °C).
    • Add thiophosgene dropwise under stirring, forming the corresponding isothiocyanate intermediate.
    • Subsequently, add the chiral (1R,2R)-2-(dimethylamino)cyclohexylamine slowly to the reaction mixture.
    • Stir the reaction at room temperature or slightly elevated temperature (20-40 °C) for several hours.
    • Upon completion, isolate the product by extraction, washing, and purification via recrystallization or chromatography.
  • Advantages:

    • High selectivity and yield.
    • Straightforward reaction setup.
  • Disadvantages:

    • Thiophosgene is highly toxic and requires careful handling.
    • Generation of HCl as a byproduct necessitates neutralization.

Use of Isothiocyanate Intermediates

Alternatively, the aromatic amine can be converted first into an aryl isothiocyanate, which then reacts with the chiral amine:

  • Procedure:

    • Convert 3-cyanophenylamine to 3-cyanophenyl isothiocyanate by reaction with thiophosgene or equivalent reagents.
    • React the isolated or in situ generated isothiocyanate with (1R,2R)-2-(dimethylamino)cyclohexylamine in an inert solvent.
    • Stir at room temperature until the thiourea product precipitates or is ready for purification.
  • Advantages:

    • Allows isolation and characterization of intermediates.
    • Potentially milder conditions.
  • Disadvantages:

    • Requires an additional synthetic step.
    • Isothiocyanates can be unstable and sensitive to moisture.

Alternative Thiocarbonyl Transfer Reagents

Other reagents such as carbon disulfide (CS2) with coupling agents (e.g., triphosgene or oxalyl chloride) or thiocarbonyldiimidazole can be used to generate thiourea moieties under milder and safer conditions.

Reaction Conditions and Optimization

Parameter Typical Range/Condition Notes
Solvent Dichloromethane, tetrahydrofuran, toluene Solvent choice affects solubility and rate
Temperature 0 °C to 40 °C Low temp for isothiocyanate formation; room temp for coupling
Molar ratio (amine:thiophosgene) 1:0.5 to 1:1 Stoichiometry critical for selectivity
Reaction time 2 to 24 hours Monitored by TLC or HPLC
Purification methods Recrystallization, silica gel chromatography To achieve high purity and enantiomeric excess

Characterization and Purity

The final product is typically characterized by:

Research Results and Applications

While direct literature on the exact cyanophenyl derivative is limited, structurally analogous thiourea catalysts such as 1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea have been widely studied for their catalytic activity in:

  • Enantioselective Michael additions.
  • Hydrazination of 1,3-dicarbonyl compounds.
  • Dynamic kinetic resolutions.
  • Asymmetric Neber reactions.
  • Synthesis of flavanones and chromanones.

These studies demonstrate that the chiral thiourea scaffold with substituted phenyl groups and cyclohexyl amines provides excellent enantioselectivity and catalytic efficiency, suggesting that the cyanophenyl variant would behave similarly under optimized conditions.

Summary Table of Preparation Methods

Method Reagents Conditions Pros Cons
Thiophosgene-mediated coupling 3-cyanophenylamine, thiophosgene, chiral cyclohexylamine 0-40 °C, inert solvent High yield, direct synthesis Toxic reagent, HCl byproduct
Isothiocyanate intermediate 3-cyanophenyl isothiocyanate, chiral cyclohexylamine Room temperature, inert solvent Allows intermediate isolation Extra step, intermediate instability
Alternative thiocarbonyl reagents CS2 + coupling agents, amines Mild conditions Safer reagents May require optimization

Q & A

Q. How can QSAR (Quantitative Structure-Activity Relationship) models guide the optimization of this compound for specific applications?

  • Methodological Answer :
  • Descriptor selection : Include steric (e.g., molar refractivity), electronic (Hammett σ), and topological (Wiener index) parameters.
  • Validation : Use leave-one-out cross-validation and external datasets to ensure model robustness, as outlined in ’s discussion of evidence-based arguments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.